(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine
CAS No.:
Cat. No.: VC16188607
Molecular Formula: C48H44FeP2
Molecular Weight: 738.7 g/mol
* For research use only. Not for human or veterinary use.
![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine -](/images/structure/VC16188607.png)
Specification
Molecular Formula | C48H44FeP2 |
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Molecular Weight | 738.7 g/mol |
Standard InChI | InChI=1S/C43H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m0../s1 |
Standard InChI Key | NODPGYHIGOCWSG-NYPSMHOZSA-N |
Isomeric SMILES | CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES | CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Introduction
Chemical Identity and Structural Features
Nomenclature and Basic Properties
The compound, systematically named (R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine, is identified by CAS number 851308-40-2 and molecular formula CHFeP . Alternative designations include Josiphos SL-J404-1 and (2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene . Key physicochemical properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Weight | 738.67 g/mol | |
Optical Purity | ≥99% ee | |
Specific Rotation (α) | (c 0.5, CHCl) | |
Storage Conditions | 2–8°C under inert gas (N/Ar) |
The ligand’s stereochemical integrity is critical, with the (R) and (S) configurations at the ferrocenyl and ethylphosphine groups, respectively, dictating its enantioselective performance .
Molecular Architecture
The ligand features a ferrocene backbone substituted with two phosphine groups: a di-1-naphthylphosphino moiety at the cyclopentadienyl ring and a di-3,5-xylylphosphino group on the ethyl side chain . This arrangement creates a rigid, electron-rich environment that stabilizes transition metal complexes while providing steric bulk to differentiate prochiral substrates . The InChI string (1S/CHP.CH.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m1../s1) confirms the presence of iron-centered coordination and aromatic substituents .
Synthesis and Industrial Production
Development by Solvias
The ligand belongs to the Josiphos family, a class of ferrocenylphosphines engineered for industrial asymmetric catalysis . Solvias’ synthetic strategy involves:
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Functionalizing optically active ferrocene precursors with phosphine groups.
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Introducing stereogenic centers via chiral auxiliaries or resolution techniques.
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Purifying intermediates via chromatography or crystallization to achieve ≥97% assay purity .
A versatile synthetic pathway allows modular substitution of phosphine groups (e.g., xylyl, naphthyl) to tailor electronic and steric properties .
Manufacturing Protocols
Industrial-scale production requires stringent inert conditions (N/Ar atmosphere) to prevent phosphine oxidation . The final product is isolated as a powder with particle sizes optimized for homogeneous catalysis .
Applications in Asymmetric Catalysis
Hydrogenation Reactions
The ligand excels in enantioselective hydrogenation of prochiral substrates:
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α,β-Unsaturated esters: Achieves >95% ee in pharmaceutical intermediates .
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Ketones and phosphinyl ketimines: Enables synthesis of chiral alcohols and amines for agrochemicals .
Rhodium or ruthenium complexes of the ligand facilitate H activation, with the xylyl groups dictating facial selectivity .
Carbon–Heteroatom Bond Formation
Palladium-catalyzed C–N coupling reactions (e.g., Buchwald–Hartwig amination) benefit from the ligand’s ability to stabilize Pd(0) intermediates, enabling aryl amination with ammonia at mild temperatures .
Hydrofunctionalization Processes
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Hydroboration: Rhodium complexes induce regioselective borylation of alkenes, yielding chiral organoboranes for Suzuki–Miyaura couplings .
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Hydroamination: Copper-mediated additions to activated alkenes proceed with 90–98% ee .
Hazard Statement | Precautionary Measure |
---|---|
H302: Harmful if swallowed | P280: Wear protective gloves/clothing |
H315: Skin irritation | P302+P352: Wash with soap/water |
H319: Eye irritation | P305+P351+P338: Rinse eyes immediately |
H335: Respiratory irritation | P261: Avoid dust inhalation |
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